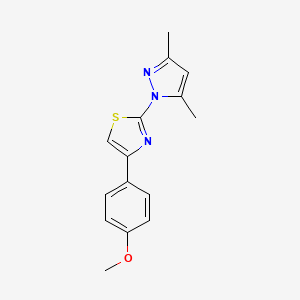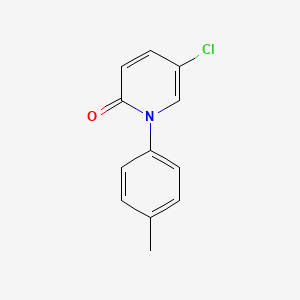
5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one (5-Cl-MPP) is an organic compound that belongs to the class of pyridines. It is a colorless solid with a molecular weight of 211.6 g/mol and a melting point of 87-88 °C. 5-Cl-MPP has been studied for its potential applications in scientific research and is used in laboratories for a variety of purposes.
Applications De Recherche Scientifique
Anticancer Activity
Research has identified compounds structurally related to 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one as potential anticancer agents. One study found that certain derivatives, including those with modifications to the pyridyl group, can induce apoptosis in breast and colorectal cancer cell lines. These compounds act by arresting cells in the G(1) phase and then inducing apoptosis, with the molecular target identified as TIP47, an IGF II receptor binding protein. This indicates a promising avenue for developing novel anticancer therapies (Zhang et al., 2005).
Synthesis of Agrochemicals and Medicinal Compounds
Another study explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, revealing a pathway to create useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Fluorescence Properties for Sensing and Imaging
A detailed photophysical study on 2-pyridone analogs highlighted their high fluorescence quantum yields in solution and solid state, suggesting applications in sensing and imaging. Modifications with specific groups significantly affected fluorescence properties, demonstrating the potential for designing highly emissive fluorophores (Hagimori et al., 2019).
Optical and Diode Characteristics
Research on pyridine derivatives has also explored their thermal, structural, optical, and diode characteristics, with findings indicating potential applications in optoelectronic devices. The optical functions of these compounds were studied, revealing indirect allowed optical energy gaps and suggesting their use in fabricating heterojunctions, potentially as photosensors (Zedan et al., 2020).
Propriétés
IUPAC Name |
5-chloro-1-(4-methylphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-2-5-11(6-3-9)14-8-10(13)4-7-12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQKEKAIVQGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

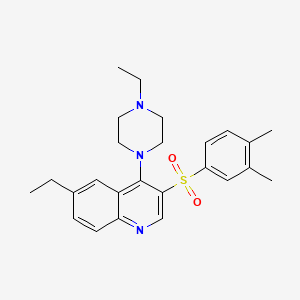
![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)
![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)
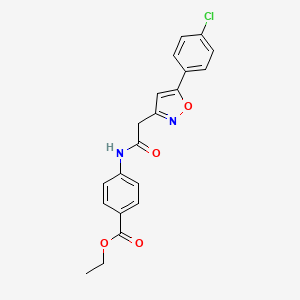
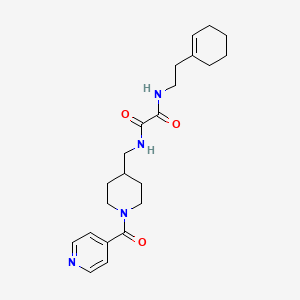
![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)
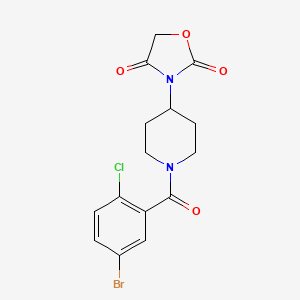
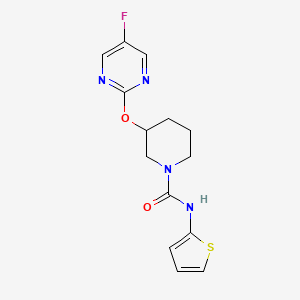
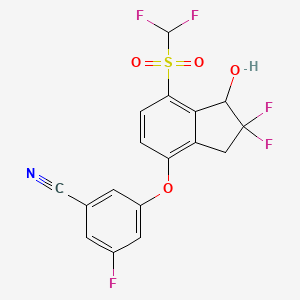
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2682739.png)

![(4-ethylphenyl)[7-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2682741.png)
